![molecular formula C18H17NO B3223822 (3Z)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one CAS No. 1225386-91-3](/img/structure/B3223822.png)
(3Z)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one
Overview
Description
(3Z)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one, also known as L-783,281, is a small molecule inhibitor of the protein farnesyltransferase. This compound has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Scientific Research Applications
Protein Tyrosine Kinases (PTKs) Modulator
SU 4313 is a potent protein tyrosine kinases (PTKs) modulator . It has IC50s of 14.5 μM, 18.8 μM, 11 μM, 16.9 μM, 8.0 μM for PDGFR, FLK-1, EGFR, HER2 Kinase and IGF-1R, respectively . This suggests that SU 4313 could be used in research to study the role of these kinases in various biological processes and diseases.
Regulation of Abnormal Cell Proliferation
SU 4313 has the potential for modulating tyrosine kinase signal transduction in order to regulate abnormal cell proliferation . This makes it a valuable tool in cancer research, where abnormal cell proliferation is a key characteristic of the disease.
Cancer Research
Given its ability to modulate tyrosine kinase signal transduction, SU 4313 could be used in cancer research. Its effects on PDGFR, FLK-1, EGFR, HER2 Kinase and IGF-1R, all of which are implicated in various types of cancers, make it a potential candidate for studying cancer progression and treatment .
Mechanism of Action
Target of Action
SU 4313, also known as (3Z)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one or (Z)-3-(4-isopropylbenzylidene)indolin-2-one, is a potent modulator of protein tyrosine kinases (PTKs) . Its primary targets include PDGFR, FLK-1, EGFR, HER2 Kinase, and IGF-1R . These targets play crucial roles in cell signaling, growth, and proliferation.
Mode of Action
SU 4313 interacts with its targets by inhibiting their kinase activity. This inhibition disrupts the signal transduction of these kinases, thereby regulating abnormal cell proliferation . The IC50 values for PDGFR, FLK-1, EGFR, HER2 Kinase, and IGF-1R are 14.5 μM, 18.8 μM, 11 μM, 16.9 μM, and 8.0 μM, respectively .
Biochemical Pathways
The biochemical pathways affected by SU 4313 primarily involve tyrosine kinase signal transduction . By modulating these pathways, SU 4313 can regulate cell proliferation.
Result of Action
The molecular and cellular effects of SU 4313’s action primarily involve the regulation of abnormal cell proliferation . By inhibiting the activity of key protein tyrosine kinases, SU 4313 can disrupt cell signaling pathways that drive cell growth and proliferation.
properties
IUPAC Name |
(3Z)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO/c1-12(2)14-9-7-13(8-10-14)11-16-15-5-3-4-6-17(15)19-18(16)20/h3-12H,1-2H3,(H,19,20)/b16-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRQQWCZKCUQNSO-WJDWOHSUSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C3=CC=CC=C3NC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3Z)-3-[(4-propan-2-ylphenyl)methylidene]-1H-indol-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(3-Bromobenzyl)thio]-2-(4-butoxyphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B3223752.png)
![N-(2-ethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B3223757.png)
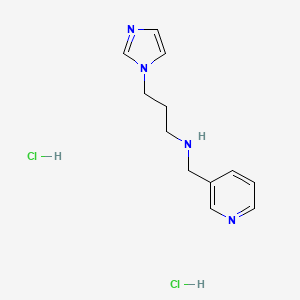

![3-Benzyl-3,7-diaza-bicyclo[3.3.1]nonan-9-one](/img/structure/B3223771.png)
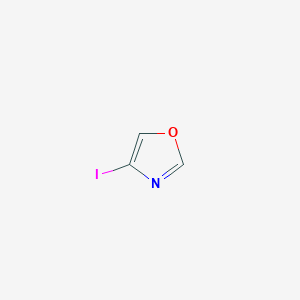
![Methyl 5'-methyl-5-(thiazol-2-yl)-[2,3'-bipyridine]-4-carboxylate](/img/structure/B3223787.png)

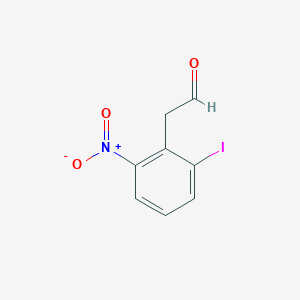
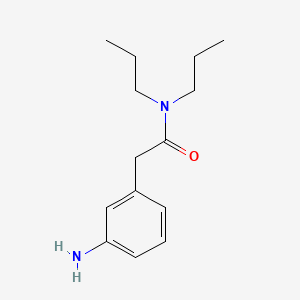
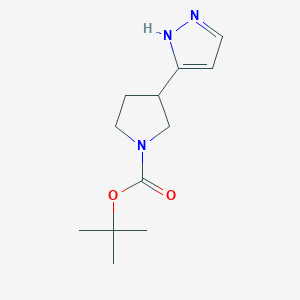


![1-(1-Propyl-1H-pyrrolo[2,3-c]pyridin-3-yl)ethanone](/img/structure/B3223839.png)